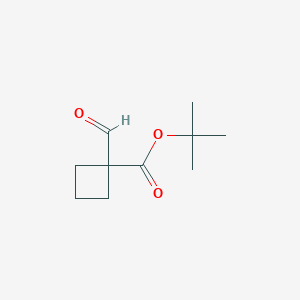
2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include studying the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Photochromic Materials
- Application : In a crystalline state, this compound demonstrates unprecedented photochromism. Experimental and theoretical data suggest that its color likely arises from intramolecular charge separation and the formation of triplet biradical products. This discovery introduces a novel, simple, and neutral photochromic molecule, with potential optical applications .
Medicinal Chemistry
- Application : The structural character of this compound makes it useful in drug design. Researchers can explore its potential as a pharmacophore or as a building block for novel drug candidates .
Materials Science
- Application : Given its unique structure, this compound could find applications in material science. Researchers might investigate its use in designing functional materials, such as sensors, catalysts, or conductive polymers .
Coordination Chemistry
- Application : As a ligand, this compound (tpt) is commonly employed in coordination chemistry. Its properties could be harnessed for designing new coordination complexes with specific functions .
Photophysical Studies
- Application : Researchers can explore the photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Such studies contribute to fundamental knowledge and may lead to practical applications .
Biological Studies
- Application : Researchers could explore the binding affinity of this compound to specific proteins or enzymes. Its unique structure may offer advantages in drug development or as a chemical probe for biological studies .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-4-6-13(7-5-11)18-14(21)10-23-16-20-19-15(22-16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUHHTCXVBBJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2736542.png)
triazin-4-one](/img/structure/B2736543.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)
![2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736546.png)